4-Chloro-8-iodo-3-nitroquinoline
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Overview
Description
4-Chloro-8-iodo-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and material science. The presence of chloro, iodo, and nitro substituents on the quinoline ring imparts unique chemical properties to this compound, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-iodo-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 4-chloroquinoline followed by nitration. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-iodo-3-nitroquinoline can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups such as nitro and chloro makes the compound susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The iodo group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic medium.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate.
Reduction: Reagents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Major Products Formed
Electrophilic Substitution: Halogenated derivatives of this compound.
Nucleophilic Substitution: Azido or thiol-substituted derivatives.
Reduction: 4-Chloro-8-iodo-3-aminoquinoline.
Scientific Research Applications
4-Chloro-8-iodo-3-nitroquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential antibacterial, antiviral, and anticancer properties.
Biological Studies: Used as a probe to study enzyme mechanisms and interactions due to its unique chemical structure.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.
Mechanism of Action
The mechanism of action of 4-Chloro-8-iodo-3-nitroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interfering with DNA replication in pathogens. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The chloro and iodo substituents can enhance the compound’s binding affinity to target proteins, thereby increasing its efficacy .
Comparison with Similar Compounds
4-Chloro-8-iodo-3-nitroquinoline can be compared with other quinoline derivatives such as:
4-Chloroquinoline: Lacks the iodo and nitro groups, making it less reactive in certain chemical reactions.
8-Iodoquinoline: Lacks the chloro and nitro groups, which may reduce its biological activity.
3-Nitroquinoline:
The presence of all three substituents (chloro, iodo, and nitro) in this compound makes it unique and versatile for various scientific research applications .
Biological Activity
4-Chloro-8-iodo-3-nitroquinoline is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies, data tables, and case analyses.
Chemical Structure and Properties
The chemical formula for this compound is C_9H_5ClI_N_2O_2. The compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom within the aromatic ring. The presence of halogen atoms (chlorine and iodine) and a nitro group contributes to its unique reactivity and biological properties.
Research indicates that this compound exhibits its biological effects through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For instance, it has been evaluated against glioblastoma cell lines where it demonstrated significant antiproliferative activity.
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, which is crucial for the development of effective anticancer therapies.
- Targeting Specific Pathways : There is evidence suggesting that this compound may target phosphoinositide 3-kinase (PI3K) pathways, which are vital in regulating cell growth and survival.
Anticancer Activity
A notable study assessed the efficacy of this compound on various cancer cell lines. The results indicated varying degrees of effectiveness across different types of cancer cells:
Cancer Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
---|---|---|
U87 (glioblastoma) | 50 | 40% at 60 µg/mL |
U251 (glioblastoma) | 6 | 20% at 10 µg/mL |
A549 (lung adenocarcinoma) | 38 | 30% at 40 µg/mL |
PC3 (prostate cancer) | 23 | 25% at 30 µg/mL |
The data demonstrates that U251 cells were particularly sensitive to treatment with this compound, achieving significant reductions in cell viability at lower concentrations compared to other cell lines .
Case Studies
- Study on Glioma Growth : In vivo studies involving nitroxoline derivatives, including compounds similar to this compound, have shown promising results in slowing glioma growth. Mice treated with these compounds exhibited reduced tumor volumes compared to control groups .
- Mechanistic Insights : Another investigation highlighted how treatment with this compound affected cellular pathways related to apoptosis and cell cycle regulation. The study found that specific concentrations led to an increase in multinucleated cells and a decrease in cells in the G1 phase of the cell cycle, indicating an arrest in cellular division .
Antimicrobial Properties
Beyond its anticancer potential, this compound has also been studied for its antimicrobial effects. Its structural analogs have demonstrated bacteriostatic activity against various pathogens, making them candidates for further development as antimicrobial agents.
Properties
Molecular Formula |
C9H4ClIN2O2 |
---|---|
Molecular Weight |
334.50 g/mol |
IUPAC Name |
4-chloro-8-iodo-3-nitroquinoline |
InChI |
InChI=1S/C9H4ClIN2O2/c10-8-5-2-1-3-6(11)9(5)12-4-7(8)13(14)15/h1-4H |
InChI Key |
NEJFYNJPIAYRIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)I)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.